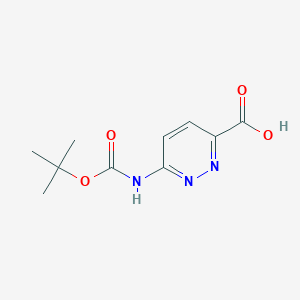

6-(Boc-amino)-3-pyridazinecarboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)11-7-5-4-6(8(14)15)12-13-7/h4-5H,1-3H3,(H,14,15)(H,11,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXYXPEHSXQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592657 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301548-08-3 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyridazine Chemistry

Pyridazine (B1198779) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org This arrangement of nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, including a region of high electron density, which influences its reactivity and interaction with biological targets. researchgate.net The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a number of bioactive molecules and approved drugs. researchgate.netnih.gov

Derivatives of pyridazine exhibit a wide spectrum of biological activities, including applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. ekb.egjpsbr.org The presence of the two adjacent nitrogen atoms allows for the formation of hydrogen bonds and chelation with metal ions, which are crucial interactions in many biological processes. researchgate.net Consequently, the synthesis of novel pyridazine derivatives remains an active area of research for the development of new pharmaceuticals and agrochemicals. ekb.egconsensus.app

Significance of Pyridazine Carboxylic Acids As Synthetic Intermediates

The incorporation of a carboxylic acid group onto the pyridazine (B1198779) ring, as seen in pyridazine-3-carboxylic acid, creates a highly versatile synthetic intermediate. chemimpex.com The carboxylic acid functional group serves as a handle for a variety of chemical transformations, allowing for the construction of more complex molecules. For instance, it can be readily converted into esters, amides, or other functional groups, providing a key point for molecular elaboration.

Pyridazine carboxylic acids are recognized as crucial building blocks for the synthesis of biologically active compounds. chemimpex.com They are used in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals like herbicides and fungicides. chemimpex.comchemimpex.com The strategic placement of the carboxylic acid group on the pyridazine ring is a critical aspect of designing synthetic routes to target molecules. For example, methyl 6-chloro-3-pyridazinecarboxylate is a common starting material that allows for sequential reactions at both the chloro and ester positions to build molecular diversity. clockss.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Pyridazine-3-carboxylic acid | 2164-61-6 | C5H4N2O2 | 124.10 | 200-209 |

| 6-Amino-pyridazine-3-carboxylic acid | 59772-58-6 | C5H5N3O2 | 139.11 | > 250 |

| 6-(Boc-amino)-3-pyridazinecarboxylic acid | 301548-08-3 | C10H13N3O4 | 239.23 | >164 (dec.) |

Role of Tert Butoxycarbonyl Boc Protection in Amine Functionalization

Strategies for Pyridazine Ring Construction

The formation of the pyridazine heterocycle is a foundational step, and several classical and modern synthetic strategies are employed to achieve this. These methods include building the ring from acyclic precursors or transforming other cyclic systems.

The most traditional and widely utilized method for constructing the pyridazine ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. researchgate.net This versatile approach allows for the formation of a wide array of pyridazine and condensed pyridazine systems. researchgate.net The nature of the 1,4-difunctional reagent dictates the final structure and oxidation state of the pyridazine ring. researchgate.net

Key cyclocondensation strategies include:

From 1,4-Diketones: The reaction of saturated 1,4-diketones with hydrazine hydrate (B1144303) typically yields dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine.

From Unsaturated 1,4-Dicarbonyls: More directly, γ-keto-α,β-unsaturated esters, acids, or nitriles react with hydrazine to form pyridazinones or aminopyridazines, which are valuable intermediates.

One-Pot Procedures: Modern variations include multi-step, one-pot procedures. For instance, a mild, three-step one-pot synthesis of pyridazine C-nucleosides involves a singlet oxygen [4+2] cycloaddition with a furan (B31954) derivative, followed by reduction and subsequent cyclization with hydrazine under neutral conditions. nih.gov This method highlights the efficiency of combining multiple transformations to rapidly access complex pyridazine structures. nih.gov

The selection of the starting dicarbonyl compound and the hydrazine derivative provides a powerful tool for controlling the substitution pattern on the resulting pyridazine core.

Table 1: Examples of Cyclocondensation Reactions for Pyridazine Synthesis

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Product Type | Reference |

|---|---|---|---|

| 1,4-Diketone | Hydrazine | Dihydropyridazine (then Pyridazine) | researchgate.net |

| 4-Oxoenoic acid derivative | Hydrazine | Pyridazinone | researchgate.net |

| Furyl derivative (via photooxygenation) | Hydrazine in THF | Substituted Pyridazine | nih.gov |

The aza-Diels–Alder reaction, particularly the inverse-electron-demand variant, offers a highly regioselective and efficient route to substituted pyridazines. acs.orgorganic-chemistry.org This cycloaddition strategy typically involves the reaction of an electron-deficient azadiene with an electron-rich dienophile. organic-chemistry.org

A prominent example is the reaction of 1,2,3-triazines with 1-propynylamines. acs.orgresearchgate.net In this metal-free process, the 1,2,3-triazine (B1214393) acts as the azadiene, and upon cycloaddition with the ynamine, it expels molecular nitrogen (N₂) to form the aromatic pyridazine ring. acs.orgorganic-chemistry.org This methodology provides direct access to a diverse range of 6-aryl-pyridazin-3-amines in high yields and with excellent functional group compatibility. acs.org The reaction proceeds under neutral conditions, enhancing its applicability for sensitive substrates. organic-chemistry.orgresearchgate.net

Another variation employs the reaction of 1,2,4,5-tetrazines (s-tetrazines) with silyl (B83357) enol ethers in a Lewis acid-mediated inverse-electron-demand Diels-Alder reaction to afford functionalized pyridazines. organic-chemistry.org These cycloaddition strategies are powerful tools for constructing highly substituted pyridazine rings that might be difficult to access through classical condensation methods. organic-chemistry.orgorganic-chemistry.org

Table 2: Aza-Diels-Alder Reaction for Pyridazine Synthesis

| Azadiene | Dienophile | Key Features | Reference |

|---|---|---|---|

| 1,2,3-Triazines | 1-Propynylamines | Highly regioselective; Metal-free; Neutral conditions | acs.orgorganic-chemistry.org |

| 3-Monosubstituted s-tetrazines | Silyl enol ethers | Lewis acid-mediated; High regiocontrol | organic-chemistry.org |

Pyridazine derivatives can also be synthesized through the transformation of other heterocyclic systems. A notable example is the conversion of a furan ring into a pyridazine. This transformation can be achieved via a photochemical approach where a furan derivative undergoes a [4+2] cycloaddition with singlet oxygen to form an endoperoxide. nih.gov This intermediate is then reduced in situ to a Z-1,4-enedione. Subsequent treatment of this dicarbonyl species with hydrazine leads to cyclization and the formation of the pyridazine ring. nih.gov This strategy has been successfully applied to the synthesis of novel pyridazine C-nucleosides from furanosyl precursors. nih.gov Such ring transformation methods provide unique pathways to complex pyridazine structures from readily available heterocyclic starting materials.

Installation and Modification of Functional Groups on the Pyridazine Core

Once the pyridazine ring is formed, the introduction of the required carboxylic acid and Boc-amino groups is necessary to complete the synthesis of the target molecule. These functionalizations are typically achieved through reactions on a pre-formed pyridazine core, often a halopyridazine intermediate.

The introduction of a carboxylic acid moiety onto the pyridazine ring is a key step. While direct C-H carboxylation of pyridazines is challenging, several indirect methods are effective.

Oxidation of Alkylpyridazines: A common route involves the oxidation of a methyl or other alkyl group already present on the pyridazine ring. For example, 6-chloropyridazine-3-carboxylic acid can be prepared by the oxidation of 3-chloro-6-methylpyridazine (B130396) using strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate in sulfuric acid. google.com

Palladium-Catalyzed Carboxylation: Modern methods include palladium-catalyzed carboxylation of halopyridazines using carbon dioxide (CO₂) as the C1 source. mdpi.com This approach is part of a broader methodology for carboxylating aryl halides and related compounds. The reaction typically involves the oxidative addition of the halopyridazine to a Pd(0) complex, followed by CO₂ insertion. mdpi.com

Carbonylative Cross-Coupling: Alternatively, carbon monoxide (CO) can be used in palladium-catalyzed carbonylative coupling reactions. For instance, the carbonylation of a halopyridazine followed by trapping with water or an alcohol can yield the corresponding carboxylic acid or ester.

These methods provide reliable access to pyridazinecarboxylic acids, which are crucial precursors for compounds like this compound.

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, especially at positions C3 and C6, which are para and ortho to the ring nitrogens. nih.gov This reactivity is exploited to introduce amine functionalities.

The synthesis of 6-aminopyridazine derivatives often starts from a 6-halopyridazine, such as methyl 6-chloro-3-pyridazinecarboxylate. clockss.org The chlorine atom at the 6-position is readily displaced by various nitrogen nucleophiles. A practical sequence for preparing methyl 6-alkylamino-3-pyridazinecarboxylates involves first treating methyl 6-chloro-3-pyridazinecarboxylate with methanolic ammonia (B1221849) to form 6-chloro-3-pyridazinecarboxamide. clockss.org This intermediate then undergoes nucleophilic substitution with a primary amine to yield the corresponding 6-alkylamino-3-pyridazinecarboxamide. clockss.org The final step is the conversion of the amide back to the methyl ester. clockss.org

To obtain the target this compound, a similar strategy would be employed. A 6-halo-3-pyridazinecarboxylic acid ester could be reacted with a suitable ammonia equivalent or a protected amine. The tert-butoxycarbonyl (Boc) group, a common protecting group for amines, can be introduced either by using tert-butyl carbamate as the nucleophile or by protecting the amino group after the substitution reaction using di-tert-butyl dicarbonate (Boc₂O). orgsyn.orgsemanticscholar.org The SNAr reaction is a cornerstone of pyridazine functionalization, enabling the introduction of the key amino substituent. acs.orgacs.orgwur.nl

Table 3: Nucleophilic Substitution for the Synthesis of 6-Aminopyridazine Derivatives

| Pyridazine Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| Methyl 6-chloro-3-pyridazinecarboxylate | Primary Alkylamine (RNH₂) | Methyl 6-alkylamino-3-pyridazinecarboxylate | clockss.org |

| 6-Halopyridazine | Ammonia / tert-Butyl carbamate | 6-Aminopyridazine / 6-(Boc-amino)pyridazine | clockss.orgorgsyn.org |

| Halogenopyridazines | Potassium amide | Aminopyridine (via various mechanisms) | wur.nl |

Halogen-Metal Exchange Reactions on Halogenated Pyridazine Systems

Halogen-metal exchange is a powerful and fundamental transformation in organometallic chemistry for converting organic halides into organometallic reagents, which can then be functionalized. wikipedia.org This method is particularly useful for creating carbon nucleophiles on aromatic and heteroaromatic rings like pyridazine. The reaction typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), or a Grignard reagent. wikipedia.orgnih.gov

In the context of pyridazine systems, halogen-metal exchange allows for the introduction of various substituents at positions that are otherwise difficult to functionalize. The choice of reagent and reaction conditions is critical to avoid side reactions, as the pyridazine ring can be susceptible to nucleophilic attack. nih.gov The exchange rate is generally fastest for iodine, followed by bromine and then chlorine (I > Br > Cl). wikipedia.org The resulting metallated pyridazine can be trapped with a variety of electrophiles, including carbon dioxide (to form carboxylic acids), aldehydes, ketones, and amides.

A significant challenge with halogenated pyridazines bearing acidic protons (e.g., an amino or hydroxyl group) is that the organometallic reagent can act as a base, deprotonating the acidic group rather than performing the desired halogen exchange. To overcome this, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can be employed under non-cryogenic conditions. nih.gov This approach first forms a magnesium intermediate, which facilitates a more selective subsequent halogen-metal exchange. nih.gov

| Substrate | Reagent(s) | Conditions | Product | Yield | Ref |

| 2,5-Dibromopyridine | n-BuLi | Ether, -70 °C | 5-Bromo-2-pyridyllithium | - | acs.org |

| Aryl Bromide | i-PrMgCl | THF | Arylmagnesium Chloride | High | wikipedia.org |

| Bromoheterocycle with acidic proton | i-PrMgCl, then n-BuLi | THF, 0 °C to -20 °C | Metallated Heterocycle | Good | nih.gov |

| Aryl Bromides | CuI, (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, NaI | Dioxane, 110 °C | Aryl Iodides | Excellent | frontiersin.org |

Electrophilic Amination Strategies Incorporating Nitrogen Functionalities

Electrophilic amination is a process that forms a carbon-nitrogen bond by reacting a carbon nucleophile (such as an organometallic species) with an electrophilic nitrogen source. wikipedia.org This strategy provides a direct route for installing amino groups onto pyridazine scaffolds. Following a halogen-metal exchange to generate a pyridazinyl-metal species, reaction with an appropriate electrophilic aminating reagent can introduce the desired nitrogen functionality.

A variety of electrophilic aminating reagents have been developed, many of which are derived from hydroxylamine. wikipedia.orgrsc.org These reagents often feature a nitrogen atom attached to an electron-withdrawing group, which makes the nitrogen electrophilic and susceptible to nucleophilic attack. wikipedia.org For instance, sulfonylhydroxylamines can aminate a range of carbanions. wikipedia.org More recent developments focus on hydroxylamine-derived reagents like PONT (PivONH₃OTf), which allow for the direct introduction of unprotected amino groups, thereby improving step-economy by avoiding protection-deprotection sequences. rsc.org The choice of reagent is crucial for achieving high yields and avoiding side reactions.

| Nucleophile | Electrophilic N Source | Catalyst/Conditions | Product Type | Ref |

| Carbanions | Sulfonylhydroxylamines | - | Amines | wikipedia.org |

| Alkenes/Alkynes | 1,2-Benzisoxazole | Copper-hydride | Primary Amines | nih.gov |

| Amines | Electrophilic N transfer reagent | - | Hydrazines | digitellinc.com |

| Various Feedstocks | Hydroxylamine-derived (N–O) reagents | Transition metal catalysts | Unprotected Amines | rsc.org |

Strategic Application of Boc Protection in Pyridazine Synthesis

General Methods for N-Boc Protection of Amines and Amino Acids

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. semanticscholar.org Its popularity stems from its ease of introduction, its stability to a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions. semanticscholar.orgorganic-chemistry.org

The most common method for the N-Boc protection of amines and amino acids involves reaction with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, sodium hydroxide, or 4-(dimethylamino)pyridine (DMAP), to neutralize the acidic byproduct and facilitate the reaction. fishersci.co.uk The choice of solvent can vary, with common options including water, tetrahydrofuran (B95107) (THF), dioxane, acetonitrile (B52724), and methanol. fishersci.co.uksigmaaldrich.com Catalyst-free N-tert-butoxycarbonylation of amines in water has also been reported as an efficient and chemoselective method. nih.gov

| Substrate | Reagent(s) | Conditions | Key Features | Ref |

| Amines | Boc₂O, Base (e.g., NaHCO₃, NaOH, DMAP) | Water, THF, Dioxane, MeCN; RT to 40°C | Standard, widely applicable method | fishersci.co.uk |

| Amines | Boc₂O | Water (catalyst-free) | Green, chemoselective, no side products | nih.gov |

| Amines | Boc₂O, HClO₄–SiO₂ | Solvent-free, RT | Inexpensive, reusable catalyst | organic-chemistry.org |

| Amines | Boc₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP as solvent and catalyst | Recyclable catalyst, no oxazolidinone formation from amino alcohols | organic-chemistry.org |

Orthogonal Protecting Group Strategies in Complex Pyridazine Syntheses

In the synthesis of complex molecules with multiple functional groups, such as advanced pyridazine derivatives, it is often necessary to protect and deprotect different functional groups selectively. numberanalytics.com Orthogonal protecting group strategies are essential for achieving this control. jocpr.com An orthogonal set of protecting groups consists of groups that can be removed under distinct reaction conditions without affecting the others. numberanalytics.comjocpr.com

The Boc group, which is labile to acid (e.g., trifluoroacetic acid (TFA) or HCl), is a key component of many orthogonal schemes. semanticscholar.orgorganic-chemistry.org It can be used in conjunction with groups that are stable to acid but cleaved under other specific conditions. Common orthogonal partners for Boc include:

Fmoc (9-fluorenylmethoxycarbonyl): Cleaved by mild base, typically piperidine. organic-chemistry.org The Boc/Fmoc combination is a cornerstone of solid-phase peptide synthesis.

Cbz (carboxybenzyl): Removed by catalytic hydrogenolysis. numberanalytics.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved with dilute hydrazine.

This orthogonality allows for the selective unmasking of a specific amine in a polyfunctional pyridazine intermediate, enabling its unique elaboration while other protected amines remain intact. organic-chemistry.orgnumberanalytics.com

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Orthogonality | Ref |

| Boc | Acid (TFA, HCl) | Fmoc | Base (Piperidine) | Yes | semanticscholar.orgorganic-chemistry.org |

| Boc | Acid (TFA, HCl) | Cbz | Hydrogenolysis (H₂, Pd/C) | Yes | numberanalytics.com |

| Boc | Acid (TFA, HCl) | Alloc | Pd(0) catalyst | Yes | ub.edu |

| Fmoc | Base (Piperidine) | Dde/ivDde | Hydrazine (2% in DMF) | Yes |

Integration of Boc-Protected Amino Acid Residues into Pyridazine Scaffolds

The construction of molecules like this compound often involves creating a linkage between a pyridazine core and a protected amino acid fragment. A common approach is the formation of an amide bond between a pyridazine bearing a carboxylic acid and the amino group of an amino acid (or vice versa). When integrating amino acid residues, their amino and carboxyl groups must be appropriately protected to ensure selective bond formation.

For example, a pyridazine with a free carboxylic acid can be coupled to a Boc-protected amino acid ester using standard peptide coupling reagents (e.g., EDC·HCl, DCC). Alternatively, a pyridazine with a free amino group can be coupled to a Boc-protected amino acid that has its carboxylic acid group activated. Recent advances in C-H functionalization, aided by directing groups, have also provided powerful methods for constructing complex amino acid scaffolds, which could be applied to the synthesis of functionalized pyridazine-amino acid conjugates. rsc.org The synthesis of heterocyclic amino acids, such as pyrazole-based structures, often starts from N-Boc protected precursors and involves cyclization reactions to build the heterocyclic core. nih.gov

Advanced Synthetic Transformations for Pyridazine Derivatives

Modern synthetic organic chemistry offers a variety of advanced methods for the construction and functionalization of pyridazine rings, moving beyond classical condensation reactions. These methods provide efficient access to complex and diversely substituted pyridazine derivatives.

One powerful strategy involves a Diaza-Wittig reaction as a key step, starting from 1,3-diketones to construct the pyridazine core, allowing for versatile substitution patterns. nih.gov Another approach is the aza-Diels-Alder reaction, where electron-deficient 1,2,3-triazines react with electron-rich dienophiles like 1-propynylamines to yield highly substituted pyridazines under neutral, metal-free conditions. organic-chemistry.org This inverse electron-demand cycloaddition offers high regioselectivity and broad substrate scope. organic-chemistry.org

Furthermore, radical reactions such as the Minisci reaction allow for the direct C-H acylation of pyridazine rings. researchgate.net For example, the reaction of ethyl pyridazine-4-carboxylate with acyl radicals can introduce aroyl groups, which after hydrolysis and decarboxylation, lead to various aryl 4-pyridazinyl ketones. researchgate.net These advanced transformations are crucial for expanding the chemical space of accessible pyridazine derivatives for various applications.

Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridazines. thieme-connect.comresearchgate.net These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus, providing a powerful platform for late-stage diversification of complex molecules. thieme-connect.comresearchgate.net The electron-deficient nature of the pyridazine ring makes it a suitable substrate for these transformations.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is one of the most efficient methods for forming C-C bonds. nih.gov This reaction is widely used for the functionalization of pyridazines due to the commercial availability of a vast number of boronic acids and the reaction's tolerance to various functional groups. thieme-connect.comnih.gov For example, 3-chloro-6-methoxypyridazine (B157567) has been successfully coupled with phenylboronic acid using a palladium catalyst to produce 3-methoxy-6-phenylpyridazine (B1600435) in good yield. thieme-connect.com Pyridazines bearing free amino groups also undergo efficient coupling with aryl and heteroarylboronic acids. thieme-connect.com

Stille Coupling The Stille reaction involves the coupling of organotin compounds (stannanes) with organic halides. rsc.org It is a versatile method compatible with a wide array of functional groups, including esters, amines, and even carboxylic acids, making it highly valuable in complex syntheses. thermofisher.com The reaction has been applied to functionalize heterocyclic compounds, and its air-stable organotin reagents offer practical advantages. thermofisher.comlibretexts.org Although less common than Suzuki coupling for pyridazines, its principles are readily applicable for introducing alkyl, vinyl, or aryl groups onto the pyridazine scaffold. nih.gov

Sonogashira Coupling The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing alkynyl-substituted pyridazines, which are important intermediates for further transformations or as core components in conjugated materials. mdpi.com The reaction proceeds under mild conditions and has been successfully applied to chloro- and iodopyridazine substrates. rsc.orgresearchgate.net

Heck Reaction The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful tool for the vinylation of the pyridazine ring. thieme-connect.comorganic-chemistry.org The reaction generally exhibits high trans selectivity, providing control over the geometry of the resulting double bond. organic-chemistry.org

Buchwald-Hartwig Amination For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. acsgcipr.org This palladium-catalyzed reaction couples amines with aryl halides or sulfonates and is widely used when traditional nucleophilic aromatic substitution (SNAr) reactions are not feasible. acsgcipr.org It is particularly relevant for the synthesis of aminopyridazine derivatives. For instance, donor-acceptor-donor molecules have been synthesized by coupling phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine (B1200822) with a brominated pyridazine using a palladium/X-Phos catalyst system. nih.gov This methodology is directly applicable for introducing the Boc-amino group or other nitrogen-based functionalities onto a pyridazine core. nih.govresearchgate.net

| Reaction Name | Substrates | Catalyst System | Conditions | Product Type | Yield (%) | Ref |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/H₂O, Reflux | 3-Aryl-6-(thiophen-2-yl)pyridazine | 55-90 | nih.gov |

| Suzuki-Miyaura | 3-Chloro-6-methoxypyridazine + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene, Heat | 3-Methoxy-6-phenylpyridazine | 75 | thieme-connect.com |

| Buchwald-Hartwig | 3,6-Dibromopyridazine + Phenoxazine | Pd₂(dba)₃, X-Phos, NaOtBu | Toluene, 110 °C | 3,6-Bis(phenoxazin-10-yl)pyridazine | 21.8 | nih.gov |

| Sonogashira | Chloropyrazine + Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Et₃N, 60 °C | Phenyl(pyrazin-2-yl)acetylene | Quantitative | rsc.org |

| Heck Reaction | Iodobenzene + Styrene | PdCl₂, K₂CO₃ | Methanol, 120 °C | Stilbene | N/A | wikipedia.org |

Light-Induced Direct Decarboxylative Functionalization of Aromatic Carboxylic Acids

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. nih.govresearchgate.net One significant application is the decarboxylative functionalization of carboxylic acids, which allows for the conversion of an abundant and stable functional group into a versatile radical intermediate under mild conditions. nih.govcornell.edu This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics) and often exhibits excellent functional group tolerance. researchgate.net

The general mechanism involves the generation of an aryl radical from an aromatic carboxylic acid. bohrium.com This can be achieved through several photochemical strategies, including photo-induced electron transfer (PET), charge transfer processes, or ligand-to-metal charge transfer (LMCT) using catalytic amounts of copper or iron salts. bohrium.comresearchgate.net The resulting radical can then participate in a variety of bond-forming reactions, such as C-C, C-N, C-O, and C-S bond formations. nih.govnih.gov

For heterocyclic carboxylic acids, such as pyridazinecarboxylic acids, this methodology offers a direct route to functionalization. nih.gov The pyridazinyl radical generated via decarboxylation can be trapped by various radical acceptors to install new substituents onto the ring. For example, photoredox-catalyzed methods have been used for the C-H arylation of electron-deficient heteroarenes, including pyridazine. nih.gov While direct examples for this compound are still emerging, the principles have been demonstrated on related systems. The selective functionalization of pyridazinium ions at the C3-position has been achieved using visible light and an organic photocatalyst, highlighting the potential for regioselective modifications. acs.org

| Reaction Type | Substrates | Catalyst/Conditions | Key Intermediate | Product Type | Ref |

| Decarboxylative Arylation | Aromatic Carboxylic Acid + Arene | Photoredox Catalyst (e.g., Ru(bpy)₃²⁺), Visible Light, Oxidant | Aryl Radical | Biaryl | nih.govresearchgate.net |

| Decarboxylative Alkylation | Aromatic Carboxylic Acid + Alkene | Photoredox Catalyst, Visible Light | Aryl Radical | Alkylated Arene | nih.govcornell.edu |

| Photocatalytic C3-Phosphinoylation | Pyridazinium Ion + Phosphine Oxide | Quinolinone photocatalyst, Visible light (425 nm) | Phosphinoyl Radical | C3-Phosphinoylated Pyridazine | acs.org |

Chemo- and Regioselective Synthesis of Pyridazine Building Blocks

The construction of specifically substituted pyridazine cores is fundamental to developing new chemical entities. Chemo- and regioselectivity are critical for controlling the outcome of these syntheses, ensuring that reactions occur at the desired position and in the presence of other sensitive functional groups.

A standard and highly regioselective method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine. asianpubs.orgasianpubs.org The substitution pattern on the resulting pyridazine is directly determined by the structure of the dicarbonyl precursor. For instance, using α,β-unsaturated 1,4-diketones leads directly to the aromatic pyridazine ring system. asianpubs.org

More advanced cycloaddition reactions also provide regioselective access to pyridazines. The inverse-electron-demand Diels-Alder reaction between electron-deficient tetrazines and electron-rich dienophiles (like silyl enol ethers or alkynyl sulfides) is a powerful strategy for preparing highly functionalized pyridazines with predictable regiochemistry. organic-chemistry.orgrsc.org Another modern approach involves a catalyst-free [4+2] cycloaddition-elimination reaction between α-halogeno hydrazones and enaminones, which yields pyridazine derivatives with remarkable regioselectivity under mild conditions. rsc.org

Once the pyridazine ring is formed, regioselective functionalization can be achieved through methods that differentiate between similar reactive sites. For example, in the case of 3,6-dichloropyridazine (B152260) N-oxide, a regioselective Suzuki-Miyaura cross-coupling can be performed selectively at the C3 position. proquest.com This selectivity is driven by the electronic and steric environment of the coupling sites, allowing for the stepwise introduction of different substituents. Such controlled functionalization is crucial for synthesizing complex pyridazine building blocks like this compound, where distinct functionalities are required at specific positions. researchgate.netresearchgate.net

| Synthetic Strategy | Reaction Type | Key Reactants | Regiochemical Control | Product | Ref |

| Ring Formation | Condensation | 1,4-Dicarbonyl compound + Hydrazine | Dictated by dicarbonyl precursor structure | Substituted Pyridazine | asianpubs.orgasianpubs.org |

| Ring Formation | Inverse-Demand Diels-Alder | 3-Monosubstituted s-tetrazine + Silyl enol ether | High regiocontrol | Functionalized Pyridazine | organic-chemistry.org |

| Ring Formation | [4+2] Cycloaddition | α-Halogeno hydrazone + Enaminone | Remarkable regioselectivity | Polysubstituted Pyridazine | rsc.org |

| Ring Functionalization | Suzuki-Miyaura Coupling | 3,6-Dichloropyridazine N-oxide + Arylboronic acid | Selective coupling at C3 position | 3-Aryl-6-chloropyridazine N-oxide | proquest.com |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridazine ring is a key handle for derivatization, enabling the formation of various activated intermediates, amides, and peptide-like structures.

Activation of the carboxylic acid is a prerequisite for many subsequent coupling reactions. This is typically achieved by converting it into a more reactive species, such as an ester or an acid chloride.

Esters: Esterification of this compound can be accomplished through standard methods. For instance, reaction with alcohols in the presence of an acid catalyst or a coupling agent can yield the corresponding esters. A common method for activating carboxylic acids for esterification involves the use of dialkyl pyrocarbonates, such as di-tert-butyl pyrocarbonate (Boc₂O), in the presence of a base like pyridine. nih.gov This system facilitates the formation of a wide variety of esters in good yields. nih.gov

Acid Chlorides: A more reactive intermediate is the acid chloride, which can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride, often in the presence of a base such as triethylamine, provides a one-pot method to generate the acid chloride in situ, which can then be directly reacted with a nucleophile without isolation. rsc.org This method is efficient for creating intermediates for the synthesis of secondary and tertiary amides. rsc.org

These activated derivatives serve as crucial intermediates for the reactions described in the subsequent sections.

The activated carboxylic acid moiety readily undergoes nucleophilic acyl substitution with amines, anilines, and hydrazines to form the corresponding amides, anilides, and hydrazides.

Amidation and Anilidation: The formation of amides is one ofthe most fundamental transformations in organic synthesis. researchgate.net Direct amidation can be achieved by using a variety of coupling agents that activate the carboxylic acid. Reagents based on pyridazinone, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have been shown to be efficient for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.net Alternatively, activating the carboxylic acid with p-toluenesulfonyl chloride (TsCl) creates a mixed carboxylic-sulfonic anhydride (B1165640) intermediate, which reacts readily with ammonia or primary/secondary amines to yield the desired amides. researchgate.net Anilides are formed through the same mechanisms by using anilines as the amine component.

Hydrazide Formation: Hydrazides are valuable synthetic intermediates, often used in the construction of various heterocyclic systems. mdpi.com The synthesis of hydrazides from this compound can be accomplished using standard peptide coupling reagents to facilitate the reaction with hydrazine or its derivatives. nih.gov For example, coupling N-Boc protected amino acids with substituted hydrazines is a common strategy. nih.gov

The table below summarizes common reagents used for these transformations.

| Transformation | Activating/Coupling Reagent | Nucleophile | Product |

|---|---|---|---|

| Amidation | Thionyl Chloride (SOCl₂) | Primary/Secondary Amine | Amide |

| Amidation | p-Toluenesulfonyl Chloride (TsCl) | Ammonia/Amine | Amide |

| Anilidation | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Aniline | Anilide |

| Hydrazide Formation | Standard Peptide Coupling Reagents (e.g., HBTU, HATU) | Hydrazine | Hydrazide |

As a non-proteinogenic amino acid analogue, this compound is an attractive building block for the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. nih.gov Its incorporation into a peptide chain is achieved using standard solid-phase or solution-phase peptide synthesis protocols. peptide.com

The process involves the activation of the carboxylic acid group, typically through the in situ formation of an active ester, followed by reaction with the N-terminal amine of a growing peptide chain. researchgate.net A variety of peptide coupling reagents are employed for this purpose.

Common Peptide Coupling Reagents:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to the formation of an active ester with HOBt. researchgate.net

Uronium/Guanidinium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective and widely used coupling agents in modern peptide synthesis. peptide.com

These strategies allow for the systematic incorporation of the pyridazine scaffold into peptide sequences, enabling the exploration of novel structures for drug discovery. nih.gov

Manipulation of the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) protecting group on the 6-amino function is crucial for selective reactions at the carboxylic acid moiety. Its removal unmasks a reactive primary amine, opening up another avenue for derivatization.

The Boc group is designed to be stable under basic and nucleophilic conditions but labile to acid. organic-chemistry.org This orthogonality is key to its utility. Several methods exist for its selective removal.

Acidic Cleavage: The most common method for Boc deprotection involves treatment with strong acids. Anhydrous acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or solutions of hydrogen chloride (HCl) in organic solvents (e.g., dioxane, ethyl acetate) are widely used. researchgate.net Aqueous phosphoric acid has also been reported as a mild and selective reagent for this purpose. organic-chemistry.org

Lewis Acid Catalysis: Certain Lewis acids can catalyze the removal of the Boc group. Iron(III) salts, for example, provide a practical and selective catalytic method for deprotection. rsc.org

Thermal Deprotection: The Boc group can also be removed under thermolytic conditions. Studies have shown that heating in solvents like methanol or trifluoroethanol in a continuous flow reactor can achieve efficient and selective deprotection, with the reaction temperature controlling the selectivity between different types of Boc-protected amines (e.g., aryl vs. alkyl). nih.gov

The choice of method depends on the sensitivity of other functional groups present in the molecule.

| Methodology | Reagents/Conditions | Key Features |

|---|---|---|

| Standard Acidolysis | TFA in DCM; HCl in Dioxane/EtOAc | Most common, highly efficient. researchgate.net |

| Mild Acidolysis | Aqueous Phosphoric Acid | Environmentally benign, tolerates other acid-sensitive groups. organic-chemistry.org |

| Lewis Acid Catalysis | Iron(III) salts (catalytic) | Clean, practical, and catalytic. rsc.org |

| Thermal Deprotection | Heat in MeOH or TFE (Continuous Flow) | Solvent-based, allows for temperature-controlled selectivity. nih.gov |

Upon removal of the Boc group, the resulting primary amine of 6-amino-3-pyridazinecarboxylic acid becomes available for a wide range of chemical transformations. chemimpex.com This deprotected compound is a valuable intermediate for building more complex molecules. chemimpex.com

Common reactions involving the newly exposed primary amine include:

Acylation/Amidation: The amine can react with activated carboxylic acids (e.g., acid chlorides, active esters) or anhydrides to form amides. This allows for the attachment of various acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides a controlled method for mono-alkylation.

Condensation Reactions: The primary amine can participate in condensation reactions with various electrophiles. For example, reaction with isothiocyanates or substituted thioureas can lead to the formation of thiourea (B124793) derivatives. gsconlinepress.comresearchgate.net

These reactions highlight the utility of the deprotected amine as a nucleophilic handle for further molecular elaboration, enabling its use in the synthesis of diverse bioactive compounds. chemimpex.com

Transformations of the Pyridazine Ring System

The chemical behavior of this compound is significantly influenced by the inherent electronic properties of the pyridazine ring. The presence of two adjacent nitrogen atoms renders the diazine ring electron-deficient, which profoundly affects its reactivity, particularly towards nucleophiles and in the formation of more complex molecular architectures.

Nucleophilic Reactivity and Preferred Sites of Attack on the Pyridazine Nucleus

The pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to its electron-deficient nature. This reactivity is analogous to that of pyridine, where nucleophilic attack is favored at the positions ortho and para (C-2 and C-4) to the nitrogen atom. stackexchange.comyoutube.comquimicaorganica.org This preference is attributed to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comyoutube.com

In the pyridazine nucleus, the two adjacent nitrogen atoms further decrease the electron density on the carbon atoms of the ring, enhancing its electrophilicity and reactivity towards nucleophiles compared to pyridine. The preferred sites for nucleophilic attack are generally the carbon atoms adjacent to the nitrogen atoms (C-3 and C-6) and the carbon at position 4.

The regioselectivity of nucleophilic attack can be influenced by the substituents present on the ring. For instance, in studies involving 3-substituted pyridazines, vicarious nucleophilic substitution (VNS) has been shown to occur with complete regiospecificity at the C-4 position. rsc.org Research on polysubstituted pyridazinones, such as 4,5,6-trifluoropyridazin-3(2H)-one, has demonstrated that while nucleophilic substitution with amines predominantly occurs at the C-4 position, the ratio of isomers can be dependent on the specific nucleophile used. nih.gov This indicates that both electronic and steric factors govern the final outcome of the reaction.

In the context of this compound, the Boc-amino group at C-6 is an electron-donating group via resonance, which could potentially decrease the electrophilicity of the ring. Conversely, the carboxylic acid group at C-3 is electron-withdrawing, which would enhance the ring's susceptibility to nucleophilic attack. The interplay of these electronic effects, along with the steric hindrance imposed by the bulky Boc group, would dictate the preferred sites of nucleophilic attack on this specific molecule.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridazine Derivatives

| Pyridazine Substrate | Nucleophile | Major Product Position(s) | Reference(s) |

| 3-Substituted Pyridazines | Sulfonylmethyl carbanions | C-4 | rsc.org |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Primary/Secondary Amines | C-4 | nih.gov |

| Halogenopyridazines | Potassium Amide | C-4, C-5 | wur.nl |

Formation of Fused Heterocyclic Systems from Pyridazine Precursors

The functional groups on the pyridazine ring serve as handles for the construction of fused heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space. Pyridazine derivatives are valuable precursors for synthesizing a variety of bicyclic and polycyclic systems.

One prominent example is the synthesis of pyridazino[4,5-d]pyridazines . These systems can be prepared by the reaction of appropriately substituted pyridazines with hydrazine. asianpubs.orgtandfonline.comasianpubs.org For instance, pyridazine derivatives containing dicarbonyl functionalities or their equivalents can undergo condensation and cyclization with hydrazine hydrate to form the second pyridazine ring. asianpubs.orgtandfonline.com

Another important class of fused heterocycles derived from pyridazines are pyrimido[4,5-c]pyridazines . The synthesis of these compounds often involves the cyclization of a pyridazine bearing an amino group and another functional group (like a nitrile or ester) at adjacent positions. For example, 3-amino-4-cyanopyridazines can react with formamide (B127407) or other reagents to construct the fused pyrimidine (B1678525) ring. researchgate.netclockss.org An improved synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones involves the treatment of a 6-(1-methylhydrazinyl)uracil with glyoxal (B1671930) monohydrates. nih.gov

Furthermore, thieno[2,3-c]pyridazines can be synthesized from pyridazine precursors. researchgate.net These syntheses typically involve building the thiophene (B33073) ring onto the pyridazine core, often starting with a pyridazine that has been functionalized with groups amenable to thiophene ring-closure reactions.

The general strategy for these syntheses relies on the presence of reactive functional groups on the pyridazine starting material, which can participate in cyclocondensation reactions with a suitable partner to build the new heterocyclic ring.

Table 2: Examples of Fused Heterocyclic Systems from Pyridazine Precursors

| Fused System | Precursor Type | Key Reaction | Reference(s) |

| Pyridazino[4,5-d]pyridazine | Pyridazine-4,5-dicarbonyl compounds | Condensation with hydrazine | asianpubs.org, tandfonline.com |

| Pyrimido[4,5-c]pyridazine | 3-Amino-4-cyanopyridazine | Cyclization with formamide/equivalents | researchgate.net, clockss.org |

| Thieno[2,3-c]pyridazine | Functionalized Pyridazines | Thiophene ring annulation | researchgate.net |

| Pyrido[3,4-c]pyridazine | Acyl-substituted aminopyridines | Borsche cyclization | mdpi.com |

Reactions Involving Organometallic Intermediates for Ring Functionalization

Organometallic chemistry provides powerful tools for the selective functionalization of heterocyclic rings, including pyridazine. researchgate.net Methods such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov

Directed Lithiation: The deprotonation of the pyridazine ring can be challenging due to its propensity for nucleophilic addition by organolithium reagents. clockss.org However, the use of hindered, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can effect deprotonation. The site selectivity of this metalation can be difficult to control. Nevertheless, studies on the lithium-mediated zincation of pyridazine using a combination of ZnCl₂·TMEDA and LiTMP, followed by quenching with iodine, have shown that the 3-iodo derivative can be obtained in good yield, particularly when the reaction is performed in THF at reflux temperature. nih.govresearchgate.net More recent developments using a LiTMP-trialkylgallium approach have demonstrated improved regioselectivity for the C-3 position. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing pyridazine rings. researchgate.net The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organohalide, is particularly effective. nih.govwikipedia.org Halogenated pyridazines, such as 3-bromopyridazines, can be coupled with a wide variety of aryl- or heteroarylboronic acids to synthesize highly functionalized pyridazine derivatives. nih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a broad range of functional groups. nih.govacs.org

Other palladium-catalyzed reactions, including Stille (using organotin reagents), Sonogashira (using terminal alkynes), and Heck couplings, have also been successfully applied to pyridazine systems, providing access to a diverse array of substituted products. researchgate.net These organometallic strategies are crucial for elaborating the structure of molecules like this compound, enabling the introduction of various substituents onto the pyridazine core.

Table 3: Organometallic Functionalization of the Pyridazine Ring

| Reaction Type | Reagents | Position(s) Functionalized | Reference(s) |

| Directed Lithiation/Iodination | LiTMP/ZnCl₂·TMEDA, then I₂ | C-3 | nih.gov, researchgate.net |

| Suzuki-Miyaura Coupling | Halopyridazine + Boronic Acid, Pd catalyst, Base | C-3, C-6, etc. (site of halide) | nih.gov, nih.gov |

| Stille Coupling | Halopyridazine + Organostannane, Pd catalyst | C-3, C-6, etc. (site of halide) | researchgate.net |

| Sonogashira Coupling | Halopyridazine + Terminal Alkyne, Pd/Cu catalyst | C-3, C-6, etc. (site of halide) | researchgate.net |

Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Heterocyclic Building Block in Complex Molecule Synthesis

The pyridazine (B1198779) scaffold is a recognized privileged structure in medicinal chemistry, and 6-(Boc-amino)-3-pyridazinecarboxylic acid serves as a valuable starting material for the synthesis of more elaborate molecules containing this core. The presence of both a nucleophilic (amine, after deprotection) and an electrophilic (carboxylic acid) handle on the same molecule allows for sequential and controlled chemical transformations.

The inherent reactivity of the pyridazine ring system, coupled with the functional groups of this compound, makes it an ideal precursor for a diverse array of novel pyridazine-containing scaffolds. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the Boc-protected amine can be deprotected to allow for further derivatization. This dual functionality enables the construction of complex heterocyclic systems through cyclization reactions or by serving as a scaffold for the attachment of various substituents. nih.gov

For instance, the synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential medicinal applications, often starts from functionalized pyridazine precursors. nih.gov While direct examples utilizing this compound are not extensively documented in publicly available literature, the principles of pyridazine chemistry suggest its suitability for such transformations. The general synthetic strategies often involve condensation and cyclization reactions that could be adapted for this specific starting material.

Table 1: Potential Derivatizations of this compound

| Functional Group | Potential Transformation | Resulting Scaffold/Derivative |

|---|---|---|

| Carboxylic Acid | Amide Coupling | Pyridazine-3-carboxamides |

| Carboxylic Acid | Esterification | Pyridazine-3-carboxylates |

| Boc-amino (after deprotection) | Acylation | 6-Acylamino-pyridazine derivatives |

| Boc-amino (after deprotection) | Reductive Amination | 6-Alkylamino-pyridazine derivatives |

| Both | Intramolecular Cyclization | Fused Pyridazine Heterocycles |

As an intermediate, this compound offers a strategic advantage in multistep syntheses. The Boc protecting group is stable under a variety of reaction conditions, allowing for selective manipulation of the carboxylic acid group first. Subsequently, the Boc group can be removed under acidic conditions to liberate the amine for further functionalization. This orthogonal protection strategy is fundamental in the construction of highly functionalized and complex heterocyclic molecules.

The synthesis of various bioactive compounds often involves the coupling of heterocyclic fragments. The carboxylic acid of this compound can be activated and coupled with other amines or alcohols to form larger molecules. Following this, deprotection of the Boc group would provide a free amine for subsequent reactions, such as the introduction of another heterocyclic moiety or a pharmacophore of interest.

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid pyridazine core of this compound makes it an attractive scaffold for the design of peptidomimetics, where it can serve as a constrained surrogate for amino acid residues or as a template to orient pharmacophoric groups.

The incorporation of heterocyclic scaffolds into peptide backbones is a well-established strategy in peptidomimetic design. uniurb.it this compound can be viewed as a non-natural amino acid analog. The carboxylic acid can be coupled to the N-terminus of a peptide chain, and after deprotection, the amino group can be coupled to the C-terminus of another peptide or amino acid. This allows for its seamless integration into both linear and cyclic peptidomimetic structures. The rigidity of the pyridazine ring can help to pre-organize the conformation of the peptidomimetic, potentially leading to higher binding affinity and selectivity for its biological target.

The development of constrained peptidomimetics is crucial for mimicking the secondary structures of peptides, such as β-turns and α-helices. The defined geometry of the pyridazine ring in this compound can serve as a scaffold to enforce such specific conformations in the resulting peptidomimetic.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and peptidomimetic chemistry. The Boc (tert-butyloxycarbonyl) protecting group is a key component of one of the major SPPS strategies. peptide.com As a Boc-protected amino acid analog, this compound is well-suited for use in Boc-based SPPS.

In a typical Boc-SPPS workflow, the carboxylic acid of the first Boc-protected amino acid is anchored to a solid support. The Boc group is then removed with an acid, and the next Boc-protected amino acid is coupled to the free amine. This cycle is repeated to build the desired peptide sequence. This compound can be incorporated at any position in the peptide chain using these standard protocols. Its carboxylic acid can be activated and coupled to the N-terminal amine of the growing peptide on the solid support.

Table 2: Compatibility of this compound with Solid-Phase Synthesis

| SPPS Step | Role of this compound |

|---|---|

| Resin Loading | The carboxylic acid can be anchored to a suitable resin. |

| Coupling | The activated carboxylic acid couples with the free amine on the resin-bound peptide. |

| Deprotection | The Boc group is removed under acidic conditions to allow for chain elongation. |

Development of New Synthetic Methodologies

The unique chemical properties of this compound also make it a valuable tool for the development of new synthetic methodologies. The interplay between the electron-deficient pyridazine ring and the electron-donating amino group (after deprotection) can lead to novel reactivity patterns.

Research into the derivatization of the pyridazine core of this molecule could lead to new methods for C-H functionalization or cross-coupling reactions. For example, the development of new palladium-catalyzed cross-coupling reactions on the pyridazine ring could open up new avenues for the synthesis of highly substituted pyridazine derivatives. Furthermore, the bifunctional nature of the molecule could be exploited in the design of novel multicomponent reactions, where three or more reactants combine in a single step to form a complex product. While specific new methodologies centered on this exact compound are yet to be widely reported, its structure presents a fertile ground for such explorations in synthetic chemistry.

Analytical and Spectroscopic Characterization Methodologies for 6 Boc Amino 3 Pyridazinecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-(Boc-amino)-3-pyridazinecarboxylic acid and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives insight into the number of different types of protons and their neighboring environments. For the parent compound, characteristic signals are expected in distinct regions. The two aromatic protons on the pyridazine (B1198779) ring typically appear as doublets in the downfield region (δ 7.5-8.5 ppm) due to coupling with each other. The NH proton of the Boc-carbamate group is expected to show a singlet, often in the range of δ 9.0-10.0 ppm, although its position can be concentration and solvent-dependent. The nine equivalent protons of the tert-butyl group of the Boc protector produce a sharp, intense singlet in the upfield region, typically around δ 1.5 ppm. The carboxylic acid proton, if observable, would appear as a very broad singlet far downfield (δ > 12 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show ten distinct signals. Key resonances include the carbonyl carbon of the carboxylic acid (δ ~165-170 ppm) and the carbonyl carbon of the Boc group (δ ~150-155 ppm). mdpi.com The carbons of the pyridazine ring would resonate in the aromatic region (δ ~120-160 ppm). rsc.org The quaternary carbon and the methyl carbons of the Boc group are expected around δ 80-85 ppm and δ 28-30 ppm, respectively. researchgate.net

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially for more complex derivatives, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, which is useful for confirming the connectivity of the pyridazine ring protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): Correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connection between the Boc group and the pyridazine ring, and the position of the carboxylic acid group by observing correlations from the ring protons to the carbonyl carbons and the quaternary carbon of the Boc group.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridazine-H | 7.5 - 8.5 | Doublet |

| Pyridazine-H | 7.5 - 8.5 | Doublet |

| Boc-NH | 9.0 - 10.0 | Singlet (broad) |

| Carboxylic Acid-OH | > 12.0 | Singlet (very broad) |

| Boc-C(CH₃)₃ | ~ 1.5 | Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid C=O | 165 - 170 |

| Boc C=O | 150 - 155 |

| Pyridazine-C | 120 - 160 |

| Boc C (CH₃)₃ | 80 - 85 |

| Boc C(CH₃ )₃ | 28 - 30 |

Mass Spectrometry (MS, HRMS, ES/MS, FAB)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₁₃N₃O₄, Molecular Weight: 239.23 g/mol ), various ionization techniques can be used. chemdad.com

Electrospray Ionization (ES/MS): This is a soft ionization technique well-suited for polar molecules like the target compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 240.2. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 238.2.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for [M+H]⁺ (C₁₀H₁₄N₃O₄⁺) is 240.0928, which can be experimentally verified to within a few parts per million (ppm).

Fragmentation Analysis: Tandem MS (MS/MS) experiments can reveal structural information through characteristic fragmentation patterns. A common fragmentation pathway for Boc-protected amines is the loss of the Boc group or components thereof. Expected fragments include the loss of isobutylene (B52900) (56 Da) to give an ion at m/z 184.1, or the loss of the entire Boc group (100 Da) to yield the aminopyridazine carboxylic acid fragment at m/z 140.1. The loss of CO₂ (44 Da) from the carboxylic acid is also a possible fragmentation.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Technique |

| [M+H]⁺ | 240.0928 | HRMS (ESI+) |

| [M-H]⁻ | 238.0782 | HRMS (ESI-) |

| [M-C₄H₈+H]⁺ | 184.0509 | MS/MS |

| [M-Boc+H]⁺ | 140.0455 | MS/MS |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. spectroscopyonline.com

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. libretexts.org

N-H Stretch: A moderate to sharp peak around 3400-3200 cm⁻¹ corresponds to the N-H stretching of the carbamate (B1207046).

C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the aromatic C-H stretches of the pyridazine ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretches of the Boc group. vscht.cz

C=O Stretches: Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1730-1700 cm⁻¹. The carbamate (Boc) C=O stretch is usually found at a slightly lower wavenumber, around 1715-1685 cm⁻¹.

C=C and C=N Stretches: Absorptions in the 1650-1450 cm⁻¹ region are characteristic of the C=C and C=N bond stretching vibrations within the pyridazine ring.

C-O Stretch: A strong band between 1320-1210 cm⁻¹ is indicative of the C-O stretch of the carboxylic acid. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophores present: the pyridazine ring and the carbonyl groups. The pyridazine ring, being an aromatic heterocycle, is expected to exhibit strong absorptions corresponding to π→π* transitions, typically below 300 nm. The carbonyl groups of the carboxylic acid and the Boc-carbamate can show weaker n→π* transitions at longer wavelengths, often in the 270-300 nm range, though these may be masked by the stronger π→π* absorptions of the ring system. masterorganicchemistry.com The exact position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity.

Elemental Analysis (CHN analysis)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is used to confirm the empirical formula and, by extension, the molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₀H₁₃N₃O₄, the theoretical percentages are calculated. Experimental values ("Found") must agree closely with the theoretical values ("Calculated") to verify the compound's purity and identity. researchgate.net

Table 4: Theoretical Elemental Composition of C₁₀H₁₃N₃O₄

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 50.21 |

| Hydrogen | H | 5.48 |

| Nitrogen | N | 17.56 |

| Oxygen | O | 26.75 |

Chromatographic Separation and Purity Analysis (HPLC, SFC, Flash Chromatography)

Chromatographic methods are essential for the purification of the final product and for assessing its purity.

Flash Chromatography: This technique is often used for the initial purification of the crude product after synthesis. Due to the polar nature of the carboxylic acid, a polar stationary phase like silica (B1680970) gel is typically used with a mobile phase gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector.

Supercritical Fluid Chromatography (SFC): SFC is a high-efficiency separation technique that uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. researchgate.net It is considered a "green" alternative to normal-phase HPLC. For polar, acidic compounds, polar stationary phases (e.g., silica, diol) and the addition of acidic modifiers to the co-solvent can be effective. mdpi.comresearchgate.net

Theoretical and Computational Investigations of Pyridazine Based Systems

Electronic Structure Calculations (e.g., DFT, semi-empirical methods)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size. nih.govscholarsresearchlibrary.com

DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry of 6-(Boc-amino)-3-pyridazinecarboxylic acid and to compute a variety of electronic descriptors. nih.govrsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. scholarsresearchlibrary.com

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and Boc-carbonyl groups, as well as the pyridazine (B1198779) nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic proton of the carboxyl group and the N-H proton.

Table 1: Representative Calculated Electronic Properties for a Pyridazine Derivative System

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies with method/basis set |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | 4.5 to 6.5 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity. | 3.0 to 6.5 Debye |

Note: The values in Table 1 are representative for substituted pyridazine systems and are used for illustrative purposes. Actual values for this compound would require specific calculation.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, primarily around the Boc-amino and carboxylic acid substituents. This allows for multiple low-energy conformations.

Conformational analysis can be performed computationally to identify the most stable conformers. researchgate.net This involves systematically rotating the key dihedral angles—such as the C-N bond of the amino group and the C-C bond of the carboxyl group—and calculating the potential energy of each resulting structure. Such studies can reveal, for instance, whether the Boc group is oriented in a way that sterically hinders the carboxylic acid, or if intramolecular hydrogen bonding occurs between the N-H proton and a nitrogen or oxygen atom, which would stabilize a particular conformation. nih.gov The presence of the bulky tert-butyl (Boc) protecting group significantly influences the accessible conformations of the amino substituent. fsu.edu

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a "box" of water molecules to mimic aqueous solution), and the motion of every atom is calculated over thousands of small time steps by solving Newton's equations of motion. nih.gov This provides a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. For this compound, MD simulations could elucidate its solvation properties, the stability of different conformers in solution, and the time-averaged exposure of its functional groups to the solvent, which is critical for predicting reactivity.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, several types of reactions can be envisaged, including transformations of the carboxylic acid group (e.g., esterification, amidation), reactions involving the pyridazine ring, or removal of the Boc protecting group. youtube.comorganic-chemistry.orgresearchgate.net

Theoretical studies can map out the entire potential energy surface of a proposed reaction. This involves identifying all reactants, intermediates, transition states, and products. A transition state is a high-energy, transient structure that connects reactants to products; locating its geometry is a primary goal of mechanistic studies. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For example, to study the esterification of the carboxylic acid group, one could model the reaction with an alcohol under acidic conditions. DFT calculations could be used to:

Optimize the geometries of the reactants, the tetrahedral intermediate, and the products.

Locate the transition state structures for each step of the reaction. acs.org

Calculate the activation energies to determine the rate-limiting step of the mechanism.

Such analyses provide a level of detail that is often difficult to obtain experimentally and can be used to predict how changes in substituents or reaction conditions will affect the outcome. acs.org

Table 2: Key Steps in a Computationally Studied Reaction Mechanism (Illustrative Example: Esterification)

| Step | Description | Computational Goal |

| 1 | Protonation of the carbonyl oxygen | Model the interaction with an acid catalyst. |

| 2 | Nucleophilic attack by the alcohol | Locate the transition state for the formation of the tetrahedral intermediate. |

| 3 | Proton transfer | Model the intramolecular or solvent-assisted proton shuttles. |

| 4 | Elimination of water | Locate the transition state for the collapse of the intermediate and loss of H₂O. |

Molecular Modeling in Rational Synthetic Design

Molecular modeling plays a pivotal role in modern chemistry, enabling the rational design of molecules with desired properties and guiding synthetic efforts. researchgate.net For a scaffold like this compound, computational tools can be used to design derivatives for applications in medicinal chemistry or materials science. nih.govrsc.orgresearchgate.net

In drug discovery, for instance, this molecule could serve as a starting point or fragment for designing enzyme inhibitors. nih.govnih.govMolecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. By docking this compound and its virtual derivatives into the active site of a target enzyme, researchers can:

Identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predict the binding affinity of different derivatives.

Guide the synthesis of new compounds with improved potency and selectivity. nih.gov

Furthermore, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These in silico predictions help to prioritize which rationally designed compounds should be synthesized, saving significant time and resources by flagging molecules with potentially poor pharmacokinetic profiles early in the design process. nih.govnih.gov This integrated approach of design, computational screening, and targeted synthesis accelerates the discovery of novel, functional molecules based on the pyridazine framework. researchgate.netresearchgate.net

常见问题

Basic: What synthetic strategies are effective for preparing 6-(Boc-amino)-3-pyridazinecarboxylic acid?

Answer:

The synthesis typically involves sequential functionalization of the pyridazine ring. A common approach includes:

Amino Group Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine at position 6 via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP catalysis in THF) .

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at position 3 using KMnO₄ or RuO₄ in aqueous acidic media, ensuring compatibility with the Boc-protected amine .

Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane gradients) followed by recrystallization from ethanol/water mixtures to isolate the product.

Basic: How is this compound characterized spectroscopically?

Answer:

Key characterization methods include:

- NMR : ¹H NMR (DMSO-d₆) shows the Boc group’s tert-butyl singlet (~1.4 ppm) and pyridazine ring protons (δ 8.5–9.5 ppm). The carboxylic acid proton may appear as a broad peak (~13 ppm) .

- IR : Stretch bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (Boc C=O) confirm functional groups .

- Mass Spectrometry : ESI-MS in negative mode should display the molecular ion [M–H]⁻ matching the exact mass (calculated: 283.26 g/mol).

Advanced: How can premature Boc deprotection be minimized during synthesis or downstream applications?

Answer: